2-Bromo-4-methoxybenzyl Alcohol
Overview
Description
2-Bromo-4-methoxybenzyl alcohol (2-Br-4-OMe-BzOH) is an organic compound that is commonly used in the synthesis of organic molecules. It is a simple aromatic compound with a bromine atom attached to the methyl group of the benzene ring. 2-Br-4-OMe-BzOH is a versatile reagent and has been used in many different reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Bromination of Benzyl Alcohol Derivatives
- Study : Nakatani et al. (1984) explored the bromination of 2,6-Dimethyl-4-methoxybenzyl alcohol derivatives. They found that the reaction is significantly influenced by the electronegativity of a benzyl substituent, yielding various bromination products (Nakatani et al., 1984).
Photocatalytic Oxidation
- Study : Higashimoto et al. (2009) conducted research on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, on titanium dioxide under UV and visible light. This process led to high conversion and selectivity in forming corresponding aldehydes (Higashimoto et al., 2009).
Dibenzyl Bromophenols
- Study : Xu et al. (2004) isolated novel dibenzyl bromophenols from the brown alga Leathesia nana, including derivatives that involve 4-methoxybenzyl alcohol. These compounds demonstrated selective cytotoxicity against various human cancer cell lines (Xu et al., 2004).
Synthesis and Antiplasmodial Activity
- Study : Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, starting from 4-methoxybenzaldehyde. This compound displayed significant antiplasmodial activities against Plasmodium falciparum strains (Hadanu et al., 2010).
Oligoribonucleotide Synthesis
- Study : Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, demonstrating its utility in the synthesis of oligoribonucleotides via phosphotriester approach (Takaku & Kamaike, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylic alcohols, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic alcohols typically undergo nucleophilic substitution reactions . In these reactions, the alcohol group (-OH) acts as a leaving group, and the molecule interacts with its targets via the formation of a carbocation .
Biochemical Pathways
It’s worth noting that benzylic alcohols can participate in various biochemical reactions, including oxidation and reduction reactions, and can affect multiple metabolic pathways .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body.
Result of Action
It is known that benzylic alcohols can undergo various chemical reactions, leading to the formation of different products . These products can have various effects on cellular functions.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-methoxybenzyl Alcohol can be influenced by various environmental factors. For instance, the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability . Furthermore, its insolubility in water may affect its action and efficacy in aqueous environments .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methoxybenzyl Alcohol plays a role in biochemical reactions primarily through its interactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, it may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may affect the phosphorylation status of proteins involved in signal transduction . The compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular function and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound may result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conversion to metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors and other enzymes play a crucial role in its metabolic processing and biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRYBABESPGVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448446 | |
Record name | Benzenemethanol, 2-bromo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163190-79-2 | |
Record name | Benzenemethanol, 2-bromo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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